Hypnorm

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

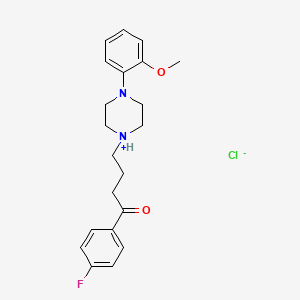

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLISDIHDMHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1480-19-9 (Parent) | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17160-71-3 | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Core Mechanism of Action of Hypnorm (Fentanyl/Fluanisone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnorm, a combination of fentanyl citrate (B86180) and fluanisone (B1672854), is a neuroleptanalgesic agent widely utilized in veterinary medicine to induce a state of profound analgesia and sedation.[1] This technical guide provides an in-depth exploration of the distinct and synergistic mechanisms of action of its two components. Fentanyl, a potent synthetic opioid, and fluanisone, a butyrophenone (B1668137) neuroleptic, interact with distinct receptor systems in the central nervous system to produce their combined effect.[2] This document will detail the molecular interactions, signaling pathways, and relevant quantitative pharmacological data. Furthermore, it will provide standardized experimental protocols for the investigation of these mechanisms.

Core Mechanisms of Action

The profound neuroleptanalgesic state induced by this compound is a result of the complementary pharmacological actions of its two constituents: the potent opioid agonist fentanyl and the neuroleptic agent fluanisone.

Fentanyl: Potent µ-Opioid Receptor Agonism

Fentanyl's primary mechanism of action is as a potent and selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][4] Fentanyl is approximately 50 to 100 times more potent than morphine.[5] Its high lipid solubility facilitates rapid entry into the central nervous system.[6]

Upon binding to the µ-opioid receptor, fentanyl initiates a conformational change that activates the coupled intracellular inhibitory G-protein (Gαi/o). This activation leads to a cascade of downstream signaling events, including:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]

-

Modulation of Ion Channels:

-

Calcium Channels: The Gβγ subunit complex directly inhibits voltage-gated N-type calcium channels, reducing calcium influx and subsequently decreasing the release of nociceptive neurotransmitters such as substance P and glutamate (B1630785) from presynaptic terminals.[7]

-

Potassium Channels: The Gβγ subunit complex also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire, thus dampening the transmission of pain signals.[7]

-

The culmination of these actions at the molecular level is a powerful analgesic effect, which is the primary contribution of fentanyl to the neuroleptanalgesic state.[3]

Fluanisone: Multi-Receptor Antagonism

Fluanisone, a member of the butyrophenone class of neuroleptics, exerts its effects through the antagonism of several key neurotransmitter receptors in the central nervous system.[8][9] Its primary targets are:

-

Dopamine (B1211576) D2 Receptors: Fluanisone is a potent antagonist of D2 dopamine receptors.[8] Blockade of these Gαi/o-coupled receptors in the mesolimbic and mesocortical pathways is believed to be the primary mechanism for its antipsychotic and sedative effects.[3]

-

Serotonin (B10506) 5-HT2A Receptors: Antagonism at 5-HT2A receptors, which are Gαq-coupled, is a common feature of atypical antipsychotics and contributes to the sedative properties of fluanisone.[8][9]

-

Alpha-1 Adrenergic Receptors: Fluanisone also exhibits antagonist activity at α1-adrenergic receptors.[8][9] Blockade of these Gαq-coupled receptors contributes significantly to its sedative and hypotensive effects.[1]

The combined antagonism at these receptors by fluanisone leads to a state of sedation, reduced motor activity, and psychological indifference to external stimuli, complementing the potent analgesia provided by fentanyl.[9]

Synergistic Effects in Neuroleptanalgesia

The combination of fentanyl and fluanisone in this compound results in a state of neuroleptanalgesia, characterized by profound analgesia and a state of quiescence and detachment.[10][11] Fentanyl provides the potent pain relief, while fluanisone induces sedation and may also mitigate some of the adverse effects of fentanyl, such as respiratory depression, although this is not fully established.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinities of fentanyl and fluanisone to their primary receptor targets. It is important to note that while data for fentanyl is well-documented, specific and consistent quantitative binding data for fluanisone, particularly at serotonin and adrenergic receptors, is less prevalent in publicly available literature.[8][12] The likely profile for fluanisone is inferred from its chemical class and comparative data from other butyrophenones.[13]

Table 1: Fentanyl Receptor Binding Affinity

| Ligand | Receptor Subtype | Kᵢ (nM) | Reference |

| Fentanyl | µ-Opioid | 1.2 - 1.4 |

Table 2: Fluanisone Receptor Binding Affinities

| Ligand | Receptor Subtype | Kᵢ (nM) | Likely Affinity Profile | Reference(s) |

| Fluanisone | Dopamine D2 | 112 | High | |

| Fluanisone | Serotonin 5-HT2A | Not widely reported | High | [8][13] |

| Fluanisone | Alpha-1 Adrenergic | Not widely reported | High to Moderate | [8][13] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid and Dopamine Receptors

This protocol provides a generalized framework for determining the binding affinity (Kᵢ) of fentanyl and fluanisone for their respective receptors using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor or dopamine D2 receptor.

-

Radioligands:

-

For µ-opioid receptor: [³H]DAMGO

-

For Dopamine D2 receptor: [³H]Spiperone

-

-

Test Compounds: Fentanyl citrate, Fluanisone.

-

Non-specific Binding Control: Naloxone (10 µM) for µ-opioid receptor; Haloperidol (10 µM) for D2 receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.

-

Scintillation Cocktail.

-

96-well plates.

-

Cell Harvester.

-

Scintillation Counter.

2. Procedure:

-

Prepare serial dilutions of the test compounds (fentanyl or fluanisone).

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of test compound).

-

Add the assay buffer, radioligand at a concentration near its Kd, and the appropriate test compound or control to the wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: In Vivo Assessment of Neuroleptanalgesia in Rodents

This protocol outlines a method to assess the analgesic and sedative effects of this compound in a rodent model.

1. Animals and Housing:

-

Use adult male or female rats or mice of a specified strain and weight range.

-

House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for an acclimatization period before the experiment.

2. Drug Preparation and Administration:

-

Prepare a sterile solution of this compound (or fentanyl and fluanisone individually and in combination) in an appropriate vehicle (e.g., sterile saline).

-

Administer the drug(s) via a specified route, typically intraperitoneal (IP) or subcutaneous (SC).

3. Assessment of Analgesia (Hot Plate Test):

-

Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Establish a baseline latency for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

-

Administer the test compound(s) or vehicle.

-

At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

-

An increase in latency compared to baseline indicates an analgesic effect.

4. Assessment of Sedation (Loss of Righting Reflex):

-

Following drug administration, gently place the animal on its back.

-

Observe if the animal can right itself within a specified time (e.g., 30 seconds).

-

The inability to right itself is considered a loss of the righting reflex and indicates a state of deep sedation.

-

Record the onset and duration of the loss of the righting reflex.

5. Data Analysis:

-

For the hot plate test, calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

For the sedation assessment, record the number of animals in each group exhibiting a loss of the righting reflex and the duration of this effect.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams

Caption: Fentanyl's agonistic action on the µ-opioid receptor and downstream signaling cascade.

Caption: Fluanisone's antagonist activity at multiple CNS receptors leading to sedation.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vivo assessment of neuroleptanalgesia.

Conclusion

The combination of fentanyl and fluanisone in this compound produces a reliable and potent state of neuroleptanalgesia through distinct yet complementary mechanisms. Fentanyl's agonism at µ-opioid receptors provides profound analgesia by inhibiting nociceptive signaling pathways. Concurrently, fluanisone's antagonism at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors induces a state of sedation and neurolepsis. A thorough understanding of these individual and combined mechanisms, supported by quantitative pharmacological data and standardized experimental protocols, is crucial for the effective and responsible use of this compound in research settings and for the development of novel analgesic and sedative agents. Further research to fully elucidate the quantitative binding profile of fluanisone would provide a more complete picture of its pharmacological interactions.

References

- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In-Vivo Models for Management of Pain [scirp.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. repositori.upf.edu [repositori.upf.edu]

- 10. Expression of noradrenergic alpha1, serotoninergic 5HT2a and dopaminergic D2 receptors on neurons activated by typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hypnorm Neuroleptanalgesia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hypnorm, a neuroleptanalgesic agent widely used in veterinary and research settings. The guide details its composition, mechanism of action, physiological effects, and practical applications, with a focus on providing actionable data and protocols for scientific use.

Introduction to this compound Neuroleptanalgesia

This compound is a proprietary veterinary drug formulation that induces a state of neuroleptanalgesia, characterized by profound sedation, immobility, and potent analgesia without complete loss of consciousness.[1] It is a combination of a potent synthetic opioid analgesic, fentanyl citrate, and a butyrophenone (B1668137) neuroleptic, fluanisone (B1672854).[2][3] This combination is particularly valuable in a research setting for procedures requiring animal immobilization and pain relief, especially in small laboratory animals such as mice, rats, rabbits, and guinea pigs.[2][3]

While this compound alone is effective for minor procedures, it is often combined with a benzodiazepine, such as midazolam or diazepam, to achieve a plane of surgical anesthesia with adequate muscle relaxation for more invasive surgeries.[2][4]

Composition and Mechanism of Action

This compound's effects are the result of the synergistic actions of its two active components:

-

Fentanyl Citrate: A potent synthetic opioid that is 50 to 100 times more powerful than morphine.[2] It primarily acts as a strong agonist at the mu-opioid receptors (μORs) located throughout the central nervous system.[2][5] Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in profound analgesia and sedation.[5][6] Fentanyl's high lipophilicity allows for rapid entry into the central nervous system.[2]

-

Fluanisone: A typical antipsychotic and sedative belonging to the butyrophenone class.[2][3] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain.[7] Fluanisone also exhibits antagonistic activity at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors, which contributes to its sedative properties.[7] Fluanisone helps to counteract some of the undesirable side effects of fentanyl, such as excitement, and partially antagonizes fentanyl-induced respiratory depression.[2][4]

The distinct mechanisms of fentanyl and fluanisone converge to produce the state of neuroleptanalgesia.

Quantitative Data

The following tables provide recommended dosages and observed physiological effects of this compound in various laboratory animal species. Dosages can vary based on the specific strain, age, and health status of the animal, and should be adjusted based on careful monitoring.

Table 1: Recommended Dosages of this compound and Combinations

| Species | Agent(s) | Dosage | Route of Administration | Duration of Action |

| Mouse | This compound | 0.01 ml/30 g (0.105 mg/kg Fentanyl Citrate, 3.333 mg/kg Fluanisone) | Intraperitoneal (IP) | 30-60 minutes of sedation |

| This compound + Diazepam | 0.01 ml this compound/30 g (IP) + 5 mg/kg Diazepam (IP) | IP | 20-40 minutes of surgical anesthesia | |

| This compound + Midazolam | See protocol for mixture; 10.0 ml/kg of mixture | IP | Surgical anesthesia | |

| Rat | This compound | 0.4 ml/kg (0.126 mg/kg Fentanyl Citrate, 4 mg/kg Fluanisone) | Intramuscular (IM) or IP | 30-60 minutes of sedation |

| This compound + Diazepam | 0.3 ml this compound/kg (IM) + 2.5 mg/kg Diazepam (IP) | IM and IP | 20-40 minutes of surgical anesthesia | |

| Rabbit | This compound | 0.5 ml/kg (0.158 mg/kg Fentanyl Citrate, 5 mg/kg Fluanisone) | IM | 30-60 minutes of sedation |

| This compound + Diazepam | 0.3 ml this compound/kg (IM) + 2 mg/kg Diazepam (IP or IV) | IM and IP/IV | 20-40 minutes of surgical anesthesia | |

| This compound + Midazolam | 0.3 ml this compound/kg (IM) + 2.0 mg/kg Midazolam (IP) | IM and IP | 20-40 minutes of surgical anesthesia | |

| Guinea Pig | This compound | 1 ml/kg (0.315 mg/kg Fentanyl Citrate, 10 mg/kg Fluanisone) | IM | 30-60 minutes of sedation |

| This compound + Diazepam | 1 ml this compound/kg (IM) + 2.5 mg/kg Diazepam (IP) | IM and IP | 20-40 minutes of surgical anesthesia |

Data compiled from product characteristics summary.[2]

Table 2: Quantitative Physiological Effects of Fentanyl in Rodents

| Parameter | Species | Fentanyl Dose | Effect |

| Respiratory Rate | Rat | 100 µg/kg SC | -38% decrease (from 170 to 100 bpm) at peak effect (approx. 30 min)[2][8] |

| Minute Volume | Rat | 100 µg/kg SC | -58% decrease at peak effect (approx. 30 min)[2][8] |

| Heart Rate | Rat | 100 µg/kg SC | No significant effect (<10% variation)[2][8] |

| Mean Arterial Pressure (MAP) | Mouse | 3.313 mg/kg (in FFM combo) | Maintained at a stable ~78 mmHg |

| Heart Rate | Mouse | 3.313 mg/kg (in FFM combo) | Maintained at a stable ~431 bpm |

| Arterial pCO2 | Rat | High-dose | Increase of 49.4 mmHg within 5 minutes |

Note: Data for the this compound combination is limited; effects are primarily driven by fentanyl. FFM refers to a Fentanyl-Fluanisone-Midazolam combination.

Experimental Protocols

The following is a detailed methodology for a common application of this compound neuroleptanalgesia: intracranial surgery in neonatal rats. This protocol is adapted from a study demonstrating its successful use with a high survival rate.[9][10]

Protocol: Intracranial Surgery in Neonatal Rats (7-day-old)

-

Animal Preparation:

-

Acclimatize the dam and litter to the housing facility for at least 24 hours prior to the procedure.

-

On the day of surgery, weigh the 7-day-old rat pup to ensure accurate drug dosage.

-

-

Anesthetic Administration:

-

Administer this compound via subcutaneous (SC) injection at the appropriate dosage. The subcutaneous route was found to be associated with higher survival rates (95%) compared to intraperitoneal injection in this model.[9][10]

-

Place the pup in a warm, quiet environment and monitor for the onset of anesthesia.

-

-

Anesthetic Depth Monitoring:

-

Surgical Procedure:

-

Maintain the animal's body temperature between 36.0°C and 38.0°C using a controlled heating pad.

-

Perform the intracranial surgery. The duration of surgical anesthesia is typically sufficient for short to moderately long procedures.

-

-

Post-operative Care and Recovery:

-

Following surgery, allow the pup to recover in a warm, clean environment.

-

Monitor the animal for return of the righting reflex and normal activity.

-

Once fully recovered, return the pup to the dam and littermates.

-

Considerations and Best Practices

-

Thermoregulation: Anesthetized rodents are highly susceptible to hypothermia due to their large surface area to body mass ratio. It is crucial to maintain body temperature with a controlled heat source during and after the procedure.[2]

-

Respiratory Depression: Fentanyl is a potent respiratory depressant. Careful monitoring of the animal's breathing rate and depth is essential. In case of severe respiratory depression, a narcotic antagonist such as naloxone (B1662785) can be used as a reversal agent.[2]

-

Muscle Relaxation: this compound alone provides poor muscle relaxation. For surgical procedures requiring significant muscle relaxation, it must be combined with a benzodiazepine.[4]

-

Species and Strain Variability: The response to this compound can vary between different species and even strains of the same species. It is advisable to conduct pilot studies to determine the optimal dosage for a specific animal model.

-

Regulatory Compliance: Fentanyl is a controlled substance, and its acquisition, storage, use, and disposal must comply with all relevant regulations.[2]

Conclusion

This compound neuroleptanalgesia is a valuable and widely used tool in preclinical research, providing effective sedation and analgesia for a variety of procedures in laboratory rodents. A thorough understanding of its components, mechanisms of action, and potential side effects, combined with careful dosing and physiological monitoring, is essential for its safe and effective use. This guide provides the foundational knowledge and practical data for researchers to incorporate this compound into their experimental designs, ensuring both animal welfare and the integrity of scientific outcomes.

References

- 1. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]

- 2. researchgate.net [researchgate.net]

- 3. Multiple sites for the cardiovascular actions of fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Neurorespiratory Toxicity Induced by Fentanyl Analogs—Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Respiratory Depression Induced by Fentanyl in Rats Using the DECRO Jacketed Telemetry - Etisense [etisense.com]

- 9. researchgate.net [researchgate.net]

- 10. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Pharmacology of Hypnorm for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypnorm is a neuroleptanalgesic agent widely used in veterinary medicine, particularly in laboratory rodents, to induce a state of sedation and profound analgesia.[1][2] It is a combination of two active pharmaceutical ingredients: fentanyl citrate, a potent synthetic opioid agonist, and fluanisone (B1672854), a butyrophenone (B1668137) neuroleptic.[2][3] This combination allows for surgical anesthesia for minor procedures or, when combined with a benzodiazepine (B76468) like midazolam or diazepam, for major surgical interventions.[2][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its core components, mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on providing researchers with the detailed information necessary for its effective and responsible use in a laboratory setting.

Core Components and Mechanism of Action

This compound's pharmacological effects are a result of the synergistic actions of its two components: fentanyl and fluanisone.

Fentanyl Citrate: A Potent µ-Opioid Receptor Agonist

Fentanyl is a synthetic opioid that is approximately 100 times more potent than morphine.[1][5] Its primary mechanism of action is as a strong agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5] The binding of fentanyl to the MOR initiates a cascade of intracellular signaling events, leading to the analgesic and sedative effects.[1]

Signaling Pathway of Fentanyl

The activation of the µ-opioid receptor by fentanyl leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to an increase in potassium efflux and a decrease in calcium influx.[1] These actions collectively hyperpolarize the neuron, reducing neuronal excitability and impeding the transmission of pain signals.

Fluanisone: A Butyrophenone Neuroleptic

Fluanisone is a typical antipsychotic of the butyrophenone class.[3] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[6][7] This blockade of dopaminergic neurotransmission is responsible for its sedative and neuroleptic effects.[6] Beyond its primary action on D2 receptors, fluanisone also exhibits antagonist activity at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors, which contributes to its overall pharmacological profile.[6][8]

Signaling Pathway of Fluanisone

As a D2 receptor antagonist, fluanisone competitively binds to these receptors, preventing the endogenous ligand dopamine from binding and initiating downstream signaling. D2 receptors are coupled to Gi/o proteins, and their activation normally leads to the inhibition of adenylyl cyclase. By blocking this, fluanisone can prevent the dopamine-induced decrease in cAMP.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the components of this compound.

Fentanyl: Receptor Binding Affinity and Potency

| Parameter | Value | Species/System | Receptor | Notes | Reference(s) |

| Ki | 1.2 - 1.4 nM | Guinea Pig Brain | µ-Opioid | [9] | |

| IC50 | 1.23 nM | Recombinant Human | µ-Opioid | [10] | |

| ED50 (Analgesia) | 18.1 - 22.0 µg/kg (s.c.) | Mouse (Tail-flick) | - | Standard dose protocol. | [11] |

| 40.8 ± 5.2 µg/kg (s.c.) | Mouse (Tail-flick) | - | Cumulative dosing protocol. | [11] | |

| 11.5 µg/kg (s.c.) | Mouse (Acetic acid writhing) | - | [12] | ||

| 0.03 mg/kg (s.c.) | Mouse (Glutamate-induced nociception) | - | [13] | ||

| LD50 | 6.9 mg/kg (i.v.) | Mouse | - | [1] | |

| 17.5 mg/kg (i.p.) | Mouse | - | [1] | ||

| 27.8 mg/kg (p.o.) | Mouse | - | [1] | ||

| 3 mg/kg (i.v.) | Rat | - | [1] |

Fluanisone: Receptor Binding Affinity

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1-Adrenergic Ki (nM) | Species/System | Reference(s) |

| Haloperidol | 0.517 - 2.7 | 1.9 - 12 | 5 - 20 | Human | [14] |

| Flunarizine (B1672889)* | 112 ± 9 | - | - | Rat | [5] |

Note: Flunarizine is a structurally related compound, and this value is provided for context.

This compound: Recommended Dosages in Laboratory Animals

| Species | Dosage of this compound | Route | Fentanyl Citrate Dose (mg/kg) | Fluanisone Dose (mg/kg) | Reference(s) |

| Mouse | 0.01 ml/30 g | i.p. | 0.105 | 3.333 | [15] |

| Rat | 0.4 ml/kg | i.m. or i.p. | 0.126 | 4 | [15] |

| Rabbit | 0.5 ml/kg | i.m. | 0.158 | 5 | [15] |

| Guinea Pig | 1 ml/kg | i.m. | 0.315 | 10 | [15] |

Note: Dosages may be reduced when used in combination with benzodiazepines.[15]

Pharmacokinetic Profiles

Fentanyl Pharmacokinetics in Rodents

Fentanyl is highly lipophilic, leading to rapid distribution into tissues, including the central nervous system.[5] It is primarily metabolized in the liver by CYP3A4.[1]

| Parameter | Value | Species | Route | Reference(s) |

| Elimination Half-life (t1/2) | 0.84 h (male), 0.93 h (female) | Rat | i.v. | [16] |

| Volume of Distribution (Vd) | 2.98 L/kg (male), 3.98 L/kg (female) | Rat | i.v. | [16] |

| AUC0-∞ | 12.5 ng·h/ml (male), 10.3 ng·h/ml (female) | Rat | i.v. | [16] |

Fluanisone Pharmacokinetics in Rodents

Comprehensive pharmacokinetic data for fluanisone administered alone is limited. The following table provides an illustrative example based on the known profile of another butyrophenone, haloperidol, in rats.[6]

| Parameter | Illustrative Value (based on Haloperidol) | Species | Route |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Rat | i.p. |

| Elimination Half-life (t1/2) | ~4-6 hours | Rat | i.p. |

| Volume of Distribution (Vd) | High | Rat | i.p. |

| Bioavailability | Moderate | Rat | i.p. |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound for opioid receptors using a competitive radioligand binding assay.[17][18]

Materials:

-

Receptor source: Cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptors).

-

Test compound: The unlabeled compound to be tested (e.g., fentanyl).

-

Non-specific binding control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and counter or gamma counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess unlabeled antagonist), and competitive binding (membranes, radioligand, varying concentrations of the test compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter (for tritiated ligands) or a gamma counter (for iodinated ligands).

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general method for measuring extracellular dopamine levels in the brain of a freely moving rodent, which can be used to assess the pharmacodynamic effects of fluanisone.[4][19][20]

Materials:

-

Rodent subject (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Syringe pump and fluid swivel.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

Test compound (e.g., fluanisone).

Workflow:

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and begin perfusing with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling: Allow the system to equilibrate. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: Administer fluanisone via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Sampling: Continue to collect dialysate samples at the same intervals to monitor changes in extracellular dopamine levels over time.

-

Sample Analysis: Analyze the collected dialysate samples using an HPLC-ECD system to separate and quantify the concentration of dopamine.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time to visualize the effect of fluanisone on dopamine release.

Conclusion

This compound is a valuable tool in preclinical research, providing effective sedation and analgesia in a variety of laboratory animal species. A thorough understanding of the pharmacology of its components, fentanyl and fluanisone, is essential for its appropriate and ethical use. This guide has provided an in-depth overview of their mechanisms of action, quantitative pharmacological data, pharmacokinetic profiles, and detailed experimental protocols for their characterization. By leveraging this information, researchers can design more robust experiments, ensure animal welfare, and obtain more reliable and interpretable results.

References

- 1. Fentanyl - Wikipedia [en.wikipedia.org]

- 2. This compound (Fentanyl/Fluanisone) [benchchem.com]

- 3. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. benchchem.com [benchchem.com]

- 15. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 16. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Active Ingredients and Effects of Hypnorm

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnorm®, a neuroleptanalgesic agent, is a fixed combination of the potent synthetic opioid agonist, fentanyl citrate, and the butyrophenone (B1668137) neuroleptic, fluanisone (B1672854).[1][2] This combination produces a state of profound analgesia and sedation, making it a valuable tool in veterinary medicine and biomedical research, particularly for surgical procedures in laboratory animals.[1][3] This technical guide provides a comprehensive overview of the active ingredients of this compound, their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for their evaluation.

Active Ingredients and Mechanism of Action

This compound's effects are the result of the synergistic action of its two components: fentanyl and fluanisone.

Fentanyl Citrate

Fentanyl is a potent synthetic opioid agonist with a rapid onset and short duration of action.[2] Its primary mechanism of action is through the activation of μ-opioid receptors, which are G-protein coupled receptors located throughout the central nervous system (CNS).[1][4]

Key Actions of Fentanyl:

-

Analgesia: By binding to μ-opioid receptors in the brain and spinal cord, fentanyl modulates the perception of and emotional response to pain.[5]

-

Sedation: Activation of μ-opioid receptors also contributes to the sedative effects of the drug.[5]

-

Respiratory Depression: A significant side effect of fentanyl is dose-dependent respiratory depression, mediated by μ-opioid receptors in the brainstem.[5]

Fluanisone

Fluanisone is a typical antipsychotic of the butyrophenone class.[2] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the CNS.[1][6]

Key Actions of Fluanisone:

-

Neurolepsis and Sedation: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is responsible for its neuroleptic (tranquilizing) and sedative effects.[2][7]

-

Antiemetic Effects: D2 receptor antagonism in the chemoreceptor trigger zone of the medulla oblongata provides antiemetic properties.

-

Modulation of Fentanyl's Effects: Fluanisone potentiates the sedative effects of fentanyl and can counteract some of its undesirable side effects, such as opioid-induced muscle rigidity.

Quantitative Data

Receptor Binding Affinity

The affinity of a drug for its receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Compound | Receptor | Species | Ki (nM) |

| Fentanyl | μ-opioid | Guinea Pig | 1.2 - 1.4[6] |

| Fluanisone | Dopamine D2 | Human | Not consistently reported; other butyrophenones like Haloperidol have Ki values in the low nanomolar range.[8] |

Pharmacokinetic Parameters

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. These parameters can vary significantly between species.

Fentanyl Pharmacokinetics (Intravenous Administration)

| Species | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |

| Rat | ~50.4 min[1] | 1.34 L/kg (female)[9] | High |

| Rabbit | ~62.4 min[10] | ~0.9 L/kg[10] | ~19.4 mL/min/kg[10] |

| Mouse | 1.5 hr[11] | 1.46 L/kg[11] | 23.5 mL/min/kg[11] |

| Guinea Pig | Data not readily available | Data not readily available | Data not readily available |

Fluanisone Pharmacokinetics

| Species | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |

| Rat (Illustrative - Haloperidol) | ~2-4 hours[12] | ~20 L/kg[12] | ~5 L/h/kg[12] |

| Mouse | Data not readily available | Data not readily available | Data not readily available |

| Rabbit | Data not readily available | Data not readily available | Data not readily available |

| Guinea Pig | Data not readily available | Data not readily available | Data not readily available |

Recommended Dosages of this compound for Laboratory Animals

Dosages are typically administered via intramuscular (IM) or intraperitoneal (IP) injection.[3]

| Species | This compound Dosage (mL/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Route |

| Mouse | 0.01 mL/30g body weight | 0.105 | 3.333 | IP[3] |

| Rat | 0.4 | 0.126 | 4 | IM or IP[3] |

| Rabbit | 0.5 | 0.158 | 5 | IM[3] |

| Guinea Pig | 1.0 | 0.315 | 10 | IM[3] |

This compound is often used in combination with a benzodiazepine (B76468) like diazepam or midazolam to enhance muscle relaxation and provide a deeper plane of anesthesia.[3][13]

| Species | This compound Dosage (mL/kg) | Benzodiazepine and Dosage (mg/kg) | Route |

| Mouse | 0.01 mL/30g body weight | Diazepam (5) | IP[3] |

| Rat | 0.3 | Diazepam (2.5) | IM (this compound), IP (Diazepam)[3] |

| Rabbit | 0.3 | Diazepam (2) | IM (this compound), IP or IV (Diazepam)[3] |

| Guinea Pig | 1.0 | Diazepam (2.5) | IM (this compound), IP (Diazepam)[3] |

Signaling Pathways

Fentanyl: μ-Opioid Receptor Signaling

Fentanyl's activation of the μ-opioid receptor, a Gαi/o-coupled receptor, initiates a cascade of intracellular events leading to its analgesic and sedative effects.

Fluanisone: Dopamine D2 Receptor Signaling

Fluanisone acts as an antagonist at the dopamine D2 receptor, which is also a Gαi/o-coupled receptor. By blocking the binding of dopamine, it prevents the downstream signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of flunixin meglumine in mature swine after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets [frontiersin.org]

- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 8. Pharmacokinetics of flunixin after intravenous administration in healthy and endotoxaemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of fentanyl during constant rate i.v. infusion for the relief of pain after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hypnorm for Laboratory Animal Anesthesia

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hypnorm, a neuroleptanalgesic agent widely used for anesthesia in laboratory animals. It details its composition, mechanism of action, administration protocols, and potential adverse effects, offering a technical resource for scientific and drug development professionals.

Introduction to this compound

This compound is a veterinary combination drug consisting of fentanyl citrate (B86180), a potent synthetic opioid analgesic, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1][2] This combination induces a state of sedation and profound analgesia, making it a valuable tool for procedures requiring animal immobilization or pain relief in research settings.[1] It is primarily used in mice, rats, rabbits, and guinea pigs.[3]

When used alone, this compound provides satisfactory surgical anesthesia for minor operations and diagnostic techniques where muscle relaxation is not required. For major surgical procedures requiring muscle relaxation, this compound is often used in conjunction with a benzodiazepine (B76468) such as diazepam or midazolam.[4]

Composition and Mechanism of Action

This compound solution for injection has the following active components:

| Active Substance | Concentration (% w/v) |

| Fentanyl citrate | 0.0315 |

| (equivalent to fentanyl) | (0.0200) |

| Fluanisone | 1.0000 |

Source:[3]

Fentanyl , a potent synthetic opioid, acts primarily as an agonist at mu-opioid receptors (µORs) which are widely distributed throughout the central nervous system.[1] Its high potency is attributed to its high lipophilicity, allowing for efficient distribution into the CNS.[1] The activation of µORs by fentanyl leads to the modulation of various intracellular signaling pathways, resulting in powerful analgesia.[1]

Fluanisone is a typical antipsychotic and sedative belonging to the butyrophenone chemical class.[1][5] Its neuroleptic activity is primarily mediated through its antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Fluanisone also helps to counteract some of the undesirable side effects of fentanyl, such as respiratory depression.[1]

Fentanyl Signaling Pathway

Caption: Signaling pathway of Fentanyl at the μ-opioid receptor.

Dosage and Administration

Dosages for this compound vary depending on the species and whether it is used alone or in combination with a benzodiazepine.

This compound Administered Alone

| Species | Dosage (ml/kg) | Fentanyl citrate (mg/kg) | Fluanisone (mg/kg) | Route |

| Mice | 0.01 ml/30g | 0.105 | 3.333 | Intraperitoneal |

| Rats | 0.4 | 0.126 | 4 | Intramuscular or Intraperitoneal |

| Rabbits | 0.5 | 0.158 | 5 | Intramuscular |

| Guinea Pigs | 1.0 | 0.315 | 10 | Intramuscular |

Source:[3]

The duration of sedation and immobilization with this compound alone is approximately 30-60 minutes, though analgesic effects may persist for longer.[3]

This compound in Combination with Benzodiazepines

For surgical anesthesia with muscle relaxation, this compound is commonly combined with diazepam or midazolam. This combination typically provides good surgical anesthesia for about 20-40 minutes.[3]

With Diazepam:

| Species | This compound (ml/kg) | Fentanyl citrate (mg/kg) | Fluanisone (mg/kg) | Diazepam (mg/kg) | Route |

| Mice | 0.01 ml/30g | 0.105 | 3.333 | 5 | Intraperitoneal |

| Rats | 0.3 | 0.095 | 3 | 2.5 | IM (this compound), IP (Diazepam) |

| Rabbits | 0.3 | 0.095 | 3 | 2 | IM (this compound), IP or IV (Diazepam) |

| Guinea Pigs | 1.0 | 0.315 | 10 | 2.5 | IM (this compound), IP (Diazepam) |

Source:[3]

With Midazolam:

| Species | This compound (ml/kg) | Fentanyl citrate (mg/kg) | Fluanisone (mg/kg) | Midazolam (mg/kg) | Route |

| Rabbits | 0.3 | 0.095 | 3 | 2.0 | IM (this compound), IP (Midazolam) |

Source:[3]

For mice and rats, a specific mixture of this compound and midazolam can be prepared. Midazolam (5 mg/ml) and this compound are each diluted with an equal volume of Water for Injection before being mixed. The resulting solution contains 1.25 mg/ml midazolam, 2.5 mg/ml fluanisone, and 0.079 mg/ml fentanyl citrate and is administered as a single intraperitoneal injection. The dosage for this mixture is 10 ml/kg for mice and 2.7 ml/kg for rats.

Experimental Protocols

Anesthesia Induction and Maintenance Workflow

Caption: Standard workflow for laboratory animal anesthesia using this compound.

Key Experimental Methodologies

1. Animal Preparation:

-

Accurately weigh the animal to ensure correct dosage calculation.

-

Allow the animal to acclimatize to the laboratory environment to minimize stress.

-

Ensure the animal is in good health before the procedure.

2. Drug Preparation:

-

For combinations with benzodiazepines, draw up the drugs into separate syringes unless a pre-mixed solution is prepared as described for mice and rats with midazolam.[3]

-

When diluting this compound, use Water for Injection.[3]

3. Administration:

-

Intraperitoneal (IP) Injection: In rodents, this is a common route. The injection should be given in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Intramuscular (IM) Injection: This route is typically used in the thigh muscles of the hind limb.

4. Monitoring During Anesthesia:

-

Respiratory Rate: Monitor closely for signs of respiratory depression, a known side effect of fentanyl.[3]

-

Pedal Withdrawal Reflex: Pinching the toe should not elicit a withdrawal response, indicating an adequate depth of surgical anesthesia.

-

Body Temperature: It is crucial to maintain normothermia, as small mammals are prone to hypothermia during anesthesia.[3] Use of a heating pad is recommended.

Adverse Effects and Reversal

The primary adverse effect of this compound is respiratory depression due to the fentanyl component. If this occurs, administration of a narcotic antagonist and oxygen may be necessary.

Reversal Agents

The effects of fentanyl can be reversed by narcotic antagonists such as naloxone (B1662785) or partial agonists like buprenorphine.[3]

Logical Relationship of this compound Components, Effects, and Reversal

Caption: Relationship between this compound's components, their effects, and reversal.

Conclusion

This compound is an effective and versatile anesthetic agent for a range of laboratory animal species. Its combination of a potent analgesic and a neuroleptic provides a stable state of anesthesia suitable for various research procedures. When combined with benzodiazepines, it can be used for major surgical interventions. Researchers must adhere to appropriate dosages and administration techniques, and closely monitor animals for adverse effects, particularly respiratory depression and hypothermia. The availability of effective reversal agents adds a layer of safety to its use. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

- 1. This compound (Fentanyl/Fluanisone) [benchchem.com]

- 2. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]

- 5. Fluanisone - Wikipedia [en.wikipedia.org]

Core Principles for the Utilization of Hypnorm in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles for using Hypnorm, a neuroleptanalgesic agent, in a scientific research setting. It covers the agent's composition and mechanism of action, detailed experimental protocols, and critical considerations for animal welfare and data integrity.

Introduction to this compound

This compound is a veterinary combination drug consisting of two active components: fentanyl citrate, a potent synthetic opioid analgesic, and fluanisone (B1672854), a butyrophenone (B1668137) neuroleptic.[1] This combination induces a state of neuroleptanalgesia, characterized by sedation, profound analgesia, and immobilization, making it a valuable tool for various procedures in laboratory animals.[2] It is most commonly used in species such as mice, rats, rabbits, and guinea pigs.[1][3]

The primary application of this compound in research is to provide anesthesia and analgesia for minor surgical procedures and diagnostic techniques where significant muscle relaxation is not required.[3] For more invasive or major surgeries, this compound is frequently combined with a benzodiazepine (B76468), such as midazolam or diazepam, to achieve a surgical plane of anesthesia with adequate muscle relaxation.[2][4]

Mechanism of Action

The pharmacological effects of this compound are attributable to the distinct actions of its two components:

-

Fentanyl: A potent µ-opioid receptor agonist, fentanyl is responsible for the profound analgesic effects of this compound.[2] Upon binding to µ-opioid receptors, it initiates downstream signaling cascades that modulate pain perception.[3][5]

-

Fluanisone: As a butyrophenone, fluanisone acts as a dopamine (B1211576) D2 receptor antagonist and also exhibits activity at serotonin (B10506) 5-HT2A receptors.[6][7][8] This antagonism contributes to the sedative and tranquilizing effects of the drug combination.[6] Fluanisone also helps to counteract some of the undesirable side effects of fentanyl, such as excitement.[4]

The synergistic action of these two compounds results in a state of deep sedation and potent pain relief, facilitating a wide range of experimental procedures.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in common laboratory animal species. Dosages and effects can vary based on strain, age, and health status of the animal.

Table 1: this compound Composition

| Component | Concentration |

| Fentanyl Citrate | 0.315 mg/mL |

| Fluanisone | 10 mg/mL |

Source:[6]

Table 2: Recommended Dosages of this compound for Sedation and Analgesia

| Species | Dosage (mL/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Route of Administration |

| Mouse | 0.33 (0.01 mL/30g) | 0.105 | 3.33 | Intraperitoneal (IP) |

| Rat | 0.4 | 0.126 | 4.0 | Intramuscular (IM) or IP |

| Rabbit | 0.5 | 0.158 | 5.0 | Intramuscular (IM) |

| Guinea Pig | 1.0 | 0.315 | 10.0 | Intramuscular (IM) |

Source:[9]

Table 3: Anesthetic Combinations for Surgical Anesthesia

| Species | This compound Dosage (mL/kg) | Benzodiazepine & Dosage (mg/kg) | Route of Administration | Expected Duration |

| Mouse | 0.33 (0.01 mL/30g) | Diazepam (5) or Midazolam (5) | IP | 20-40 minutes |

| Rat | 0.3 | Diazepam (2.5) or Midazolam (2.5) | IM (this compound), IP (Benzo) | 20-40 minutes |

| Rabbit | 0.3 | Diazepam (2) or Midazolam (2) | IM (this compound), IP/IV (Benzo) | 20-40 minutes |

| Guinea Pig | 1.0 | Diazepam (2.5) or Midazolam (2.5) | IM (this compound), IP (Benzo) | 20-40 minutes |

Table 4: Anesthetic Timelines for this compound/Midazolam Combination

| Species | Onset of Anesthesia | Duration of Surgical Anesthesia | Recovery Time |

| Mouse | ~3-4 min | ~20-40 min | ~70-110 min |

| Rat | ~4-5 min | ~20-40 min | ~55-149 min |

| Rabbit | ~4-5 min | ~20-40 min | ~56-107 min |

| Guinea Pig | ~5-11 min | ~20-40 min | ~150-210 min |

Source:[10]

Experimental Protocols

Protocol 1: Surgical Anesthesia in Mice with this compound and a Benzodiazepine

This protocol details the procedure for inducing surgical anesthesia in mice using a combination of this compound and either diazepam or midazolam.[6]

Materials:

-

This compound solution (0.315 mg/mL Fentanyl citrate, 10 mg/mL Fluanisone)

-

Diazepam solution (5 mg/mL) or Midazolam solution (5 mg/mL)

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Sterile water for injection (for dilution if using midazolam)

-

Heating pad

-

Ophthalmic ointment

Procedure:

-

Animal Preparation:

-

Accurately weigh the mouse to calculate the correct drug dosages.

-

Place the mouse in a quiet and clean environment to minimize pre-procedural stress.

-

-

Anesthetic Preparation:

-

Option A (this compound and Diazepam):

-

Draw up the calculated volume of this compound (0.01 mL/30g body weight).

-

In a separate syringe, draw up the calculated volume of diazepam (5 mg/kg).

-

-

Option B (this compound and Midazolam):

-

To create a single injectable solution, dilute both this compound and Midazolam (5 mg/mL) with an equal volume of water for injection before mixing. The final mixture will contain 1.25 mg/mL midazolam, 2.5 mg/mL fluanisone, and 0.079 mg/mL fentanyl citrate.

-

-

-

Administration:

-

Administer the anesthetic solution(s) via intraperitoneal (IP) injection.

-

-

Induction and Monitoring:

-

Place the mouse in a warm cage and observe for the loss of the righting reflex, which typically occurs within 5-10 minutes, indicating the onset of anesthesia.

-

Apply ophthalmic ointment to the eyes to prevent corneal drying.

-

Confirm surgical anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates an adequate anesthetic depth.

-

Throughout the procedure, monitor the respiratory rate (normal under anesthesia is 55-100 breaths/min) and the color of the mucous membranes.[6]

-

Maintain the animal's body temperature using a heating pad.[9][11]

-

-

Recovery:

-

After the procedure, place the mouse in a clean, warm cage for recovery.

-

Monitor the animal until it is fully ambulatory.

-

Protocol 2: Anesthesia for Intracranial Surgery in Neonatal Rats

This protocol is adapted from a study demonstrating the successful use of this compound for intracranial surgery in 7-day-old neonatal rats.[1][2][12]

Materials:

-

This compound solution

-

Sterile saline for dilution

-

Microsyringe (e.g., Hamilton syringe)

-

Heating pad

Procedure:

-

Anesthetic Preparation:

-

Dilute the this compound solution with sterile saline to allow for accurate dosing for small body weights. A 1:10 dilution is often convenient.

-

-

Administration:

-

Anesthetic Depth and Monitoring:

-

Assess the depth of anesthesia to ensure no reaction to painful stimuli.

-

Be aware that random movements unrelated to painful stimuli may occur during the period of surgical anesthesia.[2][12] These movements might interfere with procedures requiring high precision.[2][12]

-

Maintain the neonate's body temperature throughout the procedure using a heating pad.

-

-

Post-operative Care:

-

Monitor the neonate closely during recovery, ensuring it is warm and able to ambulate before returning to the dam.

-

Protocol 3: Reversal of Anesthesia

In situations where rapid recovery is desired or in case of an overdose, the effects of this compound and benzodiazepines can be reversed.

Reversal Agents:

-

For Fentanyl (Opioid component): Naloxone (B1662785), a µ-opioid receptor antagonist.[9][13]

-

For Midazolam/Diazepam (Benzodiazepine component): Flumazenil (B1672878), a benzodiazepine antagonist.[14][15][16]

Procedure:

-

Naloxone Administration (for Fentanyl reversal):

-

Administer naloxone according to established protocols for rodents. Doses can be titrated to effect.

-

-

Flumazenil Administration (for Benzodiazepine reversal):

-

Administer flumazenil as per recommended guidelines. It rapidly reverses the sedative effects of benzodiazepines.[16]

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by the components of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a surgical procedure using this compound in combination with a benzodiazepine.

Critical Considerations and Best Practices

-

Animal Monitoring: Continuous monitoring of vital signs is crucial during this compound anesthesia. This includes respiratory rate, heart rate, body temperature, and mucous membrane color.[17][18][19] Hypothermia is a significant risk in small rodents, and a heating source should always be used.[9][11]

-

Respiratory Depression: Fentanyl is a potent respiratory depressant.[4] Researchers must be prepared to provide respiratory support if necessary and have reversal agents readily available.

-

Prolonged Recovery: The combination of this compound with a benzodiazepine can lead to a prolonged recovery period.[4] Animals should be monitored until they are fully ambulatory to prevent injury and ensure they can access food and water.

-

Species and Strain Variability: Anesthetic responses can vary significantly between species and even between different strains of the same species. It is essential to start with the lower end of the recommended dose range and titrate to effect.

-

Ethical Considerations: The use of animals in research requires strict adherence to ethical guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should always be applied.[14] Anesthesia and analgesia must be adequate to prevent pain and distress.[4] All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[20]

-

Impact on Experimental Outcomes: The choice of anesthetic can significantly influence experimental results, particularly in neuroimaging and metabolic studies.[8] Researchers should be aware of the known effects of this compound on physiological parameters and consider how these might impact their data.

Conclusion

This compound, particularly in combination with a benzodiazepine, is an effective and widely used anesthetic regimen in laboratory animal research. A thorough understanding of its pharmacology, proper dosing, and diligent monitoring are paramount to ensuring both animal welfare and the acquisition of reliable, reproducible scientific data. This guide provides a foundational framework for the responsible and effective use of this compound in a research context.

References

- 1. researchgate.net [researchgate.net]

- 2. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 10. benchchem.com [benchchem.com]

- 11. wvs.academy [wvs.academy]

- 12. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of flumazenil for reversing the effects of midazolam-induced conscious sedation or general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flumazenil antagonizes the suppressive effect of midazolam on the somatosensory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The reversal of midazolam sedation with the benzodiazepine antagonist flumazenil (Anexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. currentseparations.com [currentseparations.com]

- 18. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dispomed.com [dispomed.com]

- 20. az.research.umich.edu [az.research.umich.edu]

An In-Depth Technical Guide to Exploratory Studies Involving Hypnorm Anesthesia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Hypnorm, a neuroleptanalgesic anesthetic agent, in exploratory research studies. This compound, a combination of the potent opioid analgesic fentanyl and the neuroleptic fluanisone, is widely utilized in laboratory animal research, particularly with rodents, to induce a state of sedation and profound analgesia.[1] This guide details its mechanism of action, common experimental protocols, and the physiological effects associated with its use, presenting quantitative data in structured tables and visualizing complex pathways and workflows.

Core Concepts of this compound Anesthesia

This compound is a proprietary formulation containing fentanyl citrate (B86180) and fluanisone.[1] Fentanyl, a synthetic opioid, is approximately 50 to 100 times more potent than morphine and acts primarily as an agonist at μ-opioid receptors.[1] Fluanisone is a butyrophenone (B1668137) neuroleptic that produces sedation and can mitigate some of the fentanyl-induced side effects, such as respiratory depression.[1]

Due to its limited muscle relaxant properties, this compound is often insufficient for surgical procedures when used alone.[1][2] Consequently, it is frequently combined with a benzodiazepine, such as midazolam or diazepam, to achieve a state of surgical anesthesia with adequate muscle relaxation.[1][2] This combination is a staple in many research settings for a variety of procedures.

Mechanism of Action

The anesthetic and analgesic effects of this compound are a result of the synergistic actions of its two components on the central nervous system.

-

Fentanyl: As a potent μ-opioid receptor agonist, fentanyl's binding to these receptors initiates a cascade of intracellular signaling events. This leads to the modulation of ion channels and a decrease in neuronal excitability, resulting in profound analgesia.[1]

-

Fluanisone: This neuroleptic agent primarily acts as an antagonist at dopamine (B1211576) D2 receptors.[1] This antagonism contributes to its sedative effects. Fluanisone also exhibits activity at serotonin (B10506) (5-HT) and histamine (B1213489) receptors, which adds to its overall pharmacological profile.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound anesthesia, including recommended dosages and observed physiological effects in common laboratory animal models.

Table 1: Recommended Dosages of this compound and Combination Agents in Rodents

| Species | Agent(s) | Dosage | Route of Administration | Expected Duration of Anesthesia | Notes | Reference(s) |

| Mouse | This compound | 0.01 ml/30 g body weight (0.105 mg/kg fentanyl citrate and 3.333 mg/kg fluanisone) | Intraperitoneal (IP) | 30-60 minutes | Provides sedation and analgesia but poor muscle relaxation. Suitable for minor procedures. | [3] |

| This compound + Diazepam | This compound: 0.01 ml/30 g body weight; Diazepam: 5 mg/kg | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation. | [3] | |

| This compound + Midazolam | See protocol for mixture preparation | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation. Midazolam is water-soluble, allowing for a single injection with diluted this compound. | [3] | |

| Rat | This compound | 0.4 ml/kg body weight (0.126 mg/kg fentanyl citrate and 4 mg/kg fluanisone) | Intramuscular (IM) or Intraperitoneal (IP) | 30-60 minutes | [3] | |

| This compound + Diazepam | This compound: 0.3 ml/kg body weight; Diazepam: 2.5 mg/kg | IM (this compound), IP (Diazepam) | 20-40 minutes | [3] | ||

| This compound + Midazolam | See protocol for mixture preparation | Intraperitoneal (IP) | 20-40 minutes | [3] | ||

| Rabbit | This compound | 0.5 ml/kg body weight (0.158 mg/kg fentanyl citrate and 5 mg/kg fluanisone) | Intramuscular (IM) | 30-60 minutes | [3] | |

| This compound + Diazepam | This compound: 0.3 ml/kg body weight; Diazepam: 2 mg/kg | IM (this compound), IP or IV (Diazepam) | 20-40 minutes | [3] | ||

| Guinea Pig | This compound | 1 ml/kg body weight (0.315 mg/kg fentanyl citrate and 10 mg/kg fluanisone) | Intramuscular (IM) | 30-60 minutes | [3] | |

| This compound + Diazepam | This compound: 1 ml/kg body weight; Diazepam: 2.5 mg/kg | IM (this compound), IP (Diazepam) | 20-40 minutes | [3] |

Table 2: Reported Physiological Effects of this compound-Based Anesthesia in Rodents

| Parameter | Species | Anesthetic Regimen | Observed Effect | Reference(s) |

| Respiratory Rate | Rodents | This compound combinations | Moderate respiratory depression is common. | [2] |

| Heart Rate | Rodents | This compound combinations | Bradycardia (decreased heart rate) may be noted. | [2] |

| Blood Pressure | Rodents | This compound combinations | Hypotension (decreased blood pressure) may be observed. | [2] |

| Body Temperature | Rodents | General anesthesia | Hypothermia is a common side effect and requires management. | [2] |

| Auditory Sensitivity | Rodents | This compound/Midazolam | Increased sensitivity to auditory stimuli has been reported. | [2] |

| Recovery Time | Rodents | This compound/Midazolam | Can be prolonged (average >4 hours) due to enterohepatic recirculation of metabolites. | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following are representative protocols for the use of this compound-based anesthesia in rodents.

Protocol for Surgical Anesthesia in Mice using this compound and Midazolam

This protocol describes the preparation and administration of a combined this compound and midazolam solution for surgical anesthesia in mice.

Materials:

-

This compound® solution (0.315 mg/ml fentanyl citrate, 10 mg/ml fluanisone)

-

Midazolam solution (5 mg/ml)

-

Sterile Water for Injection

-

Sterile 1 ml syringes with 25-27 gauge needles

-

Heating pad

-

Ophthalmic ointment

Procedure:

-

Animal Preparation:

-

Accurately weigh the mouse to determine the correct drug dosage.

-

Place the mouse in a clean, quiet environment to minimize pre-procedural stress.

-

-

Anesthetic Preparation:

-

To prepare a single injectable solution, dilute both this compound® and Midazolam (5 mg/ml) with an equal volume of Water for Injection before mixing.[3]

-

The resulting mixture will contain 1.25 mg/ml midazolam, 2.5 mg/ml fluanisone, and 0.079 mg/ml fentanyl citrate.[3]

-

Draw up the appropriate volume of the mixed solution into a sterile syringe.

-

-

Administration:

-

Administer the anesthetic solution via intraperitoneal (IP) injection.

-

-

Induction and Monitoring:

-

Place the mouse in a warm, quiet cage and observe for the onset of anesthesia, typically indicated by the loss of the righting reflex within 5-10 minutes.

-

Apply ophthalmic ointment to the eyes to prevent corneal desiccation.

-

Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.

-

Continuously monitor the respiratory rate. A normal rate for an anesthetized mouse is 55-100 breaths per minute; a 50% reduction can be normal.

-

Maintain the animal's body temperature using a heating pad.

-

-

Recovery:

-

After the procedure, place the mouse on a clean, warm surface.

-

Monitor the animal closely until it is fully ambulatory. Do not leave the animal unattended until it has regained sternal recumbency.

-

Protocol for Intracranial Surgery in Neonatal Rats using this compound

This protocol is adapted from a study demonstrating the successful use of this compound for intracranial surgery in 7-day-old rats.[4][5]

Materials:

-

This compound® solution

-

Sterile saline for dilution

-

Sterile 1 ml syringes with appropriate gauge needles

-

Heating source (e.g., heating pad, overhead lamp)

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Weigh the neonatal rat to calculate the precise dosage.

-

Maintain normothermia throughout the procedure using a heating source.

-

-

Anesthetic Administration:

-

Monitoring Anesthetic Depth:

-

Post-operative Care:

-

Monitor the animal for recovery and ensure it is returned to its dam once ambulatory.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the components of this compound and a general experimental workflow.

Signaling Pathways

Caption: Fentanyl's activation of the μ-opioid receptor and downstream signaling pathways.

Caption: Fluanisone's antagonism of the dopamine D2 receptor signaling pathway.

Experimental Workflow

References

- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]

- 2. Midazolam and fentanyl-fluanisone: assessment of anaesthetic effects in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Sedative and Analgesic Properties of Hypnorm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sedative and analgesic properties of Hypnorm, a neuroleptanalgesic agent widely used in veterinary and research settings. This document delves into the core pharmacology of its constituent components, fentanyl and fluanisone (B1672854), detailing their mechanisms of action, pharmacokinetic profiles, and synergistic effects. It further presents quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows to support advanced research and drug development.

Core Components and Mechanism of Action

This compound is a combination drug formulation containing fentanyl citrate, a potent synthetic opioid agonist, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1][2] This combination produces a state of neuroleptanalgesia, characterized by profound analgesia and sedation, making it a valuable tool for animal immobilization and pain management in research.[1]

Fentanyl Citrate: A potent μ-opioid receptor agonist, fentanyl is approximately 75 to 100 times more potent than morphine.[3] Its high lipophilicity allows for rapid entry into the central nervous system, resulting in a quick onset of action.[1][3] Fentanyl's primary role in the combination is to provide strong analgesia.[1]